molecular formula C21H34O3 B12430580 (+/-)5(6)-EET methyl ester-d11

(+/-)5(6)-EET methyl ester-d11

Cat. No.: B12430580
M. Wt: 345.6 g/mol
InChI Key: XGESKIWNDBIILZ-XYHTVEJASA-N
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Description

(±)5(6)-EET methyl ester-d11 is a deuterated form of (±)5(6)-EET methyl ester, which is an esterified derivative of (±)5(6)-epoxyeicosatrienoic acid. This compound is primarily used as an internal standard for the quantification of (±)5(6)-EET methyl ester in various analytical applications, particularly in mass spectrometry .

Preparation Methods

The synthesis of (±)5(6)-EET methyl ester-d11 involves the epoxidation of arachidonic acid, followed by esterification. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24, which facilitate the epoxidation process .

Chemical Reactions Analysis

(±)5(6)-EET methyl ester-d11 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (±)5(6)-EET methyl ester-d11 involves its interaction with cytochrome P450 enzymes, which catalyze the epoxidation of arachidonic acid. This process leads to the formation of (±)5(6)-epoxyeicosatrienoic acid, which exerts various biological effects by modulating cellular signaling pathways. The molecular targets include ion channels, receptors, and enzymes involved in inflammation and vascular function .

Comparison with Similar Compounds

(±)5(6)-EET methyl ester-d11 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of (±)5(6)-EET methyl ester-d11, particularly its use as an internal standard due to its isotopic labeling, which provides enhanced accuracy and precision in analytical measurements.

Properties

Molecular Formula

C21H34O3

Molecular Weight

345.6 g/mol

IUPAC Name

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1/i1D3,3D2,4D2,5D2,6D2

InChI Key

XGESKIWNDBIILZ-XYHTVEJASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC

Origin of Product

United States

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